5-Bromo-1,2,3-triazine 5-Bromo-1,2,3-triazine
Brand Name: Vulcanchem
CAS No.: 114078-88-5
VCID: VC21269985
InChI: InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H
SMILES: C1=C(C=NN=N1)Br
Molecular Formula: C3H2BrN3
Molecular Weight: 159.97 g/mol

5-Bromo-1,2,3-triazine

CAS No.: 114078-88-5

Cat. No.: VC21269985

Molecular Formula: C3H2BrN3

Molecular Weight: 159.97 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1,2,3-triazine - 114078-88-5

Specification

CAS No. 114078-88-5
Molecular Formula C3H2BrN3
Molecular Weight 159.97 g/mol
IUPAC Name 5-bromotriazine
Standard InChI InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H
Standard InChI Key LSBKXRBABHPHBW-UHFFFAOYSA-N
SMILES C1=C(C=NN=N1)Br
Canonical SMILES C1=C(C=NN=N1)Br

Introduction

Chemical Identity and Structural Properties

5-Bromo-1,2,3-triazine is a nitrogen-containing heterocyclic compound with a bromine substituent at the 5-position. The triazine ring contains three nitrogen atoms in a six-membered aromatic structure, with the specific 1,2,3- designation indicating that the nitrogen atoms are adjacent to each other.

Basic Identification Data

PropertyValue
Chemical Name5-Bromo-1,2,3-triazine
CAS Number114078-88-5
Molecular FormulaC₃H₂BrN₃
Molecular Weight159.972 g/mol
Exact Mass158.943207
Synonyms5-bromotriazine

The molecular structure features a triazine ring with a bromine atom attached at the C5 position, creating an electron-deficient system that influences its chemical reactivity .

Physical Properties

5-Bromo-1,2,3-triazine exhibits physical properties that are important for handling, storage, and applications in chemical synthesis. The compound's physical state and thermal properties provide insights into its stability and potential applications.

Thermal and Physical Characteristics

PropertyValue
Physical StateOrange/brown solid
Density1.9±0.1 g/cm³
Boiling Point242.5±32.0 °C at 760 mmHg
Melting Point112 °C (decomposition in ethyl acetate)
Flash Point100.5±25.1 °C
Vapor Pressure0.1±0.5 mmHg at 25°C
Index of Refraction1.576

The compound decomposes at its melting point when in ethyl acetate, indicating potential thermal instability under certain conditions .

Molecular Properties

PropertyValue
Polar Surface Area (PSA)38.67000
LogP0.04
pKa-1.31±0.10 (Predicted)

These properties suggest that 5-bromo-1,2,3-triazine has nearly equal hydrophilic and lipophilic characteristics (LogP close to zero) and is likely to be a weak acid based on its predicted pKa value .

Synthesis Methods

Several methods have been developed for the synthesis of 5-bromo-1,2,3-triazine, with the most common approach involving the transformation of 4-bromopyrazole through a series of chemical reactions.

Synthesis from 4-Bromopyrazole

The synthesis of 5-bromo-1,2,3-triazine from 4-bromopyrazole involves a two-stage process:

  • N-amination of 4-bromopyrazole with hydroxylamine-O-sulfonic acid

  • Oxidative ring expansion using sodium periodate

The detailed procedure as described in the literature is as follows:

A solution of 4-bromo-1H-pyrazole (17.0 mmol) in 3.7 N sodium hydroxide is treated with hydroxylamine-O-sulfonic acid (51.0 mmol) added in portions while maintaining the temperature below 60°C. After stirring for 1 hour, the mixture is extracted with dichloromethane. The organic phase is then treated with sodium periodate at 0°C, followed by further extraction and purification steps, yielding 5-bromo-1,2,3-triazine as an orange/brown solid with approximately 78% yield .

The NMR spectroscopic identification of the product shows a singlet at δ 9.21 ppm (1H NMR in CDCl3), corresponding to the protons at positions 4 and 6 of the triazine ring .

Alternative Synthetic Approaches

Alternative routes to 5-aryl or heteroaryl-substituted 1,2,3-triazines include:

  • Cross-coupling of pyrazole precursors followed by ring expansion

  • Addition of aryl Grignard reagents to unsubstituted 1,2,3-triazine (typically low yielding)

  • Ring expansion of chloroazirines with diazomethane

Chemical Reactivity and Applications

5-Bromo-1,2,3-triazine demonstrates significant reactivity that can be exploited in various synthetic applications. Its electron-deficient nature makes it particularly suitable for certain types of reactions.

Cross-Coupling Reactions

5-Bromo-1,2,3-triazine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling with boronic acids. Recent research has developed an efficient method using Pd(MeCN)2Cl2 as a catalyst, dppf-CF3 as a ligand, and Ag2CO3 as a base in EtCN/H2O at 100°C .

Key features of this cross-coupling methodology include:

  • High yields (up to 97%) for a diverse range of (hetero)aryl-1,2,3-triazines

  • Short reaction times (typically 30 minutes)

  • Compatibility with various functional groups

  • Ability to produce 20 different examples of (hetero)aryl-1,2,3-triazines

The general procedure involves combining the palladium catalyst, ligand, boronic acid, silver carbonate, and 5-bromo-1,2,3-triazine in a sealed tube with the solvent mixture, heating at 100°C for 30 minutes, followed by filtration and purification .

Inverse Electron Demand Diels-Alder Reactions

5-Bromo-1,2,3-triazine participates in inverse electron demand Diels-Alder (IEDDA) reactions, where it acts as an electron-deficient diene. These reactions are valuable for synthesizing complex nitrogen-containing heterocycles .

Comparative studies have shown that the reactivity of 5-bromo-1,2,3-triazine in IEDDA reactions is intermediate between that of 5-phenyl-1,2,3-triazine and 5-carbomethoxy-1,2,3-triazine. The presence of the bromine substituent at the C5 position enhances the intrinsic regioselectivity of the triazine towards cycloaddition reactions .

The reactivity trend in IEDDA reactions follows the pattern:
CO₂Me > Br > Ph > H

This indicates that 5-bromo-1,2,3-triazine has enhanced reactivity compared to the unsubstituted or phenyl-substituted variants, but less than the carbomethoxy-substituted derivative .

Sonogashira Coupling

In addition to Suzuki coupling, 5-bromo-1,2,3-triazine has been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes, as developed by Shie and colleagues. This further expands the versatility of this compound as a synthetic intermediate .

Applications in Synthesis

The synthetic utility of 5-bromo-1,2,3-triazine extends to the preparation of various valuable heterocyclic compounds.

Synthesis of Pyridines and Pyrimidines

One of the most significant applications of 5-bromo-1,2,3-triazine and its derivatives is the preparation of pyridines and pyrimidines. The (hetero)aryl-1,2,3-triazines obtained through cross-coupling reactions can be further transformed into these important heterocycles in good yields (up to 80%) in only two steps .

This approach provides a streamlined access to functionalized pyridines and pyrimidines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science .

Building Block in Medicinal Chemistry

The ability to functionalize 5-bromo-1,2,3-triazine through cross-coupling reactions makes it a valuable building block for medicinal chemistry applications. The diverse array of (hetero)aryl-1,2,3-triazines that can be synthesized provides a platform for the development of compound libraries with potential biological activities .

Storage ConditionRecommendation
AtmosphereInert (e.g., nitrogen or argon)
TemperatureFreezer storage (below -20°C)
PackagingSealed, moisture-free container

Proper storage is essential to prevent decomposition and ensure the compound's integrity for synthetic applications .

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